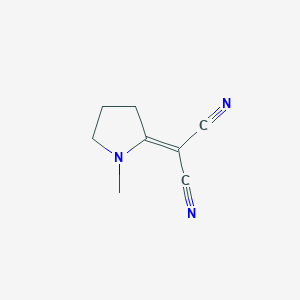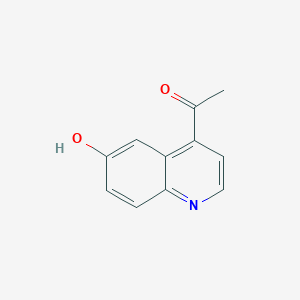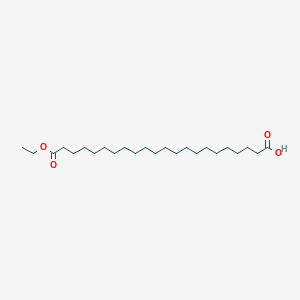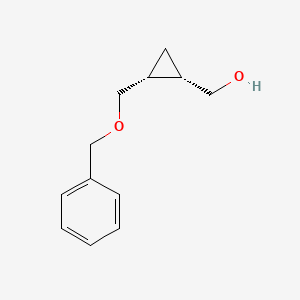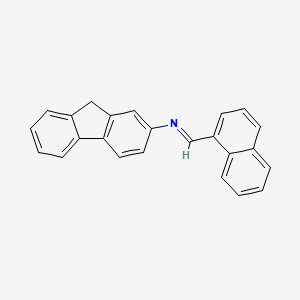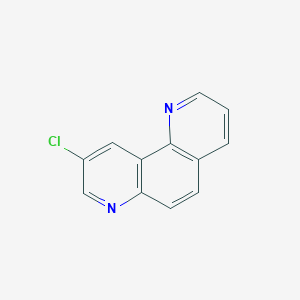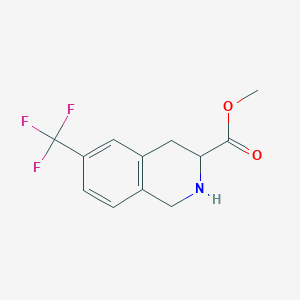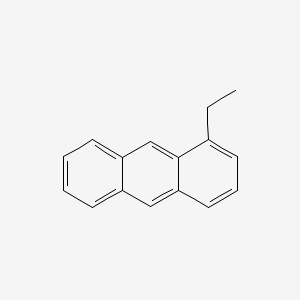
1-Ethylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is substituted at the first position of the anthracene ring system. This compound is known for its applications in organic electronics and photonics due to its unique photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Ethylanthracene can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid polyalkylation.
-
Grignard Reaction: : Another method involves the reaction of anthracene with ethylmagnesium bromide (a Grignard reagent). This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process requires stringent control of reaction parameters to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1-Ethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-ethylanthraquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of this compound derivatives with reduced aromaticity.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the anthracene ring, typically at positions that are not sterically hindered by the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: 1-Ethylanthraquinone.
Reduction: Various reduced forms of this compound.
Substitution: Nitro-1-ethylanthracene, sulfo-1-ethylanthracene.
科学研究应用
1-Ethylanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties.
Photovoltaics: It serves as a component in organic photovoltaic cells, contributing to the absorption and conversion of light into electrical energy.
Fluorescent Probes: Its strong fluorescence makes it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
作用机制
The mechanism by which 1-ethylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, which can lead to fluorescence or energy transfer processes. These properties are exploited in devices like OLEDs and photovoltaic cells.
相似化合物的比较
Similar Compounds
Anthracene: The parent compound of 1-ethylanthracene, lacking the ethyl substitution.
2-Ethylanthracene: Another ethyl-substituted derivative, but with the ethyl group at the second position.
1-Methylanthracene: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The ethyl group at the first position influences the compound’s photophysical behavior, making it particularly suitable for applications in organic electronics and photonics.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
CAS 编号 |
41637-86-9 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-ethylanthracene |
InChI |
InChI=1S/C16H14/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-11H,2H2,1H3 |
InChI 键 |
GUPIKZAAELPHQW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC2=CC3=CC=CC=C3C=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


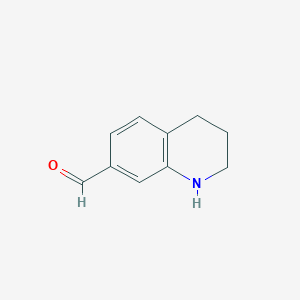
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)

